molecular formula C8H15N B6247085 rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis CAS No. 10268-02-7

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis

Cat. No.: B6247085
CAS No.: 10268-02-7
M. Wt: 125.21 g/mol
InChI Key: KPXSPHQLZBMRLW-SFYZADRCSA-N
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Description

rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis is a bicyclic amine featuring a fused cyclopentane-pyridine ring system. The stereochemical designation "cis" indicates that the substituents on the bridgehead carbons (4aR and 7aR) are oriented on the same face of the molecule. The compound’s molecular formula is C₈H₁₃N, with a molecular weight of 123.20 g/mol. Its octahydro structure reduces ring strain compared to fully unsaturated analogs, enhancing stability while retaining the basicity typical of pyridine derivatives.

Properties

CAS No.

10268-02-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine

InChI

InChI=1S/C8H15N/c1-2-7-4-5-9-6-8(7)3-1/h7-9H,1-6H2/t7-,8+/m1/s1

InChI Key

KPXSPHQLZBMRLW-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@H]2CCNC[C@@H]2C1

Canonical SMILES

C1CC2CCNCC2C1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, with an amine. This reaction can be catalyzed by acids or bases, depending on the specific conditions required.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and achieve the fully saturated octahydro structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Resolution of Racemic Mixture: Since the compound is racemic, it may be necessary to resolve the enantiomers using chiral chromatography or other resolution techniques to obtain the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for chiral resolution can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at activated positions on the cyclopentane ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding stereochemistry in biological systems.

Medicine

In medicinal chemistry, derivatives of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis are investigated for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Stereochemical Variants and Isomers

The cis configuration of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine distinguishes it from trans isomers and other stereoisomers. For example, (4aS,7S,7aR)-Nepetalactam, a lactam derivative, shares a similar bicyclic framework but incorporates a carbonyl group (C=O) and exhibits distinct stereochemistry at multiple positions. This lactam’s increased polarity (due to the carbonyl) results in higher solubility in polar solvents compared to the target amine .

Bicyclic Amines and Lactams

The table below compares key features of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Ring System Functional Groups Key Properties Reference
rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis C₈H₁₃N 123.20 Cyclopenta-pyridine Amine High basicity, moderate polarity -
(4aS,7S,7aR)-Nepetalactam C₁₀H₁₅NO 165.23 Cyclopenta-lactam Lactam Polar, participates in Schmidt-type reactions
Ethanone,1-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]- C₉H₁₆N₂O 168.24 Pyrrolo-pyridine Ketone, Amine Enhanced stability due to acetyl group

Key Observations :

  • Ring System Differences : The pyrrolo-pyridine in has a five-membered pyrrole fused to pyridine, introducing different ring strain and electronic effects compared to the cyclopenta-pyridine system.
  • Functional Groups : Lactams (e.g., nepetalactam) exhibit reactivity toward nucleophiles at the carbonyl site, whereas the target amine’s basic nitrogen can act as a proton acceptor or participate in alkylation reactions.
  • Stereochemical Impact : The cis configuration in the target compound may favor specific binding conformations in chiral environments, unlike trans isomers or racemic mixtures.

Physicochemical and Reactivity Profiles

  • Solubility : The target amine’s lower polarity compared to lactams () and ketone-containing analogs () suggests poorer solubility in water but better compatibility with organic solvents.
  • Thermal Stability : Octahydro structures generally exhibit higher thermal stability than their unsaturated counterparts due to reduced ring strain.

Biological Activity

The compound rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis, is a bicyclic nitrogen-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine typically involves the use of aminoketals and cyclization reactions under specific conditions. A notable method includes heating aminoketals with tri-fluoroacetic acid and dimedone, which leads to the formation of the desired cis isomer with high enantioselectivity. Table 1 summarizes various synthesis methods and their yields:

EntryStarting MaterialYield (%)Enantiomeric Excess (%)
1Phenyl9289
24-OMeC6H49282
3i-Pr5124

Biological Activity

Research has indicated that rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine exhibits significant biological activities, particularly as a potential therapeutic agent in neurodegenerative diseases and as an antibacterial compound.

Neuroprotective Effects

Recent studies have evaluated the compound's ability to inhibit monoamine oxidase (MAO) isoforms A and B, which are implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The compound demonstrated selective inhibition of MAO B with an IC50 value in the low micromolar range (approximately 2.23 μM) . This suggests its potential role as a neuroprotective agent.

Antimicrobial Activity

In addition to its neuroprotective properties, rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine has been investigated for its antimicrobial effects. It has shown promising results against various bacterial strains, indicating its potential as a scaffold for developing new antibacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine can be influenced by structural modifications. For instance, variations in substituents on the nitrogen atom or changes in the bicyclic structure can enhance selectivity and potency against specific biological targets.

Case Studies

  • Neuroprotection : A study demonstrated that derivatives of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine exhibited varying degrees of MAO B inhibition. The structure with an ethyl group at position C10 showed enhanced inhibitory activity compared to other derivatives .
  • Antimicrobial Testing : In vitro assays revealed that certain modifications to the bicyclic structure increased antibacterial efficacy against Gram-positive bacteria, suggesting that further exploration of these derivatives could lead to novel antibiotics .

Q & A

Q. What are the critical parameters for optimizing the synthesis of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis to ensure high stereochemical purity?

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways for synthesizing derivatives of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis?

  • Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-31G* level) model transition states to identify low-energy pathways. For example, ring-opening reactions at the pyridine nitrogen are influenced by electron-withdrawing substituents. Molecular dynamics simulations (NAMD or GROMACS) predict solvent effects on reaction kinetics. Validate predictions with kinetic isotope effect (KIE) studies .
  • Example Workflow :

Optimize reactant/product geometries using Gaussian.

Calculate activation energies for competing pathways.

Simulate solvent interactions under varying dielectric constants.

Validate with experimental Arrhenius plots.

Q. What strategies resolve contradictions in biological activity data for stereoisomers of octahydro-cyclopenta[c]pyridines?

  • Methodological Answer : Contradictions often arise from impurities or assay interference. Use the following approach:
  • Purification : Recrystallization in hexane/ethyl acetate mixtures to isolate diastereomers.
  • Activity Assays : Run parallel assays (e.g., enzyme inhibition, receptor binding) with both enantiomers. Include positive/negative controls (e.g., known inhibitors) to validate assay conditions.
  • Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate stereochemistry with activity. Cross-reference with crystallographic data (if available) .

Q. How does the cis-fused bicyclic structure influence the compound’s physicochemical properties (e.g., solubility, logP) compared to trans isomers?

Q. What experimental design (DoE) approaches minimize trial-and-error in optimizing reaction conditions for novel derivatives?

  • Methodological Answer : Use fractional factorial designs (e.g., Taguchi methods) to screen variables (catalyst loading, temperature, solvent ratio). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design (CCD) with 3 factors and 20 runs can model nonlinear relationships between variables and yield .
  • Case Study :
  • Factors : Temperature (X₁), catalyst (X₂), solvent (X₃).
  • Response : Yield (Y).
  • Model : Y = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂ + ...

Q. How can heterogeneous catalysis improve scalability in the synthesis of this compound?

  • Methodological Answer : Immobilized catalysts (e.g., Pd on mesoporous silica) enhance recyclability and reduce metal leaching. Use continuous flow reactors (microreactors) to maintain steady-state conditions, improving yield by 15–20% compared to batch processes. Monitor reaction progress with inline FTIR or UV-Vis spectroscopy .

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